molecular formula C23H29NO6 B11009934 trans-4-[({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11009934
M. Wt: 415.5 g/mol
InChI Key: QPVOVGVGTKDJHA-UHFFFAOYSA-N
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Description

trans-4-[({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a cyclohexane ring, a chromenone moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the condensation of appropriate phenolic compounds with acetic anhydride.

    Attachment of the Propanoic Acid Group: The chromenone derivative is then reacted with propanoic acid derivatives under esterification conditions.

    Amidation Reaction: The ester is converted to an amide by reacting with an appropriate amine.

    Cyclohexane Ring Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action of trans-4-[({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, potentially inhibiting or activating them. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Uniqueness:

  • Structural Complexity: The presence of both a cyclohexane ring and a chromenone moiety makes it unique.
  • Functional Groups: The combination of amide, ester, and carboxylic acid groups provides diverse reactivity.
  • Potential Applications: Its unique structure offers potential applications in various fields, making it a versatile compound.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

4-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H29NO6/c1-12-9-18(20-13(2)14(3)23(28)30-19(20)10-12)29-15(4)21(25)24-11-16-5-7-17(8-6-16)22(26)27/h9-10,15-17H,5-8,11H2,1-4H3,(H,24,25)(H,26,27)

InChI Key

QPVOVGVGTKDJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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